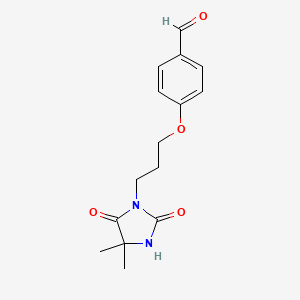
4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4,4-二甲基-2,5-二氧代咪唑烷-1-基)丙氧基)苯甲醛是一种复杂的 有机化合物,具有咪唑烷酮环、苯甲醛部分和丙氧基连接体。
准备方法
合成路线和反应条件: 4-(3-(4,4-二甲基-2,5-二氧代咪唑烷-1-基)丙氧基)苯甲醛的合成通常涉及以下步骤:
咪唑烷酮环的形成: 咪唑烷酮环可以通过在受控条件下使 4,4-二甲基-2,5-二氧代咪唑烷与适当的试剂反应来合成。
丙氧基连接体的连接: 然后使咪唑烷酮中间体与 3-氯丙醇反应以引入丙氧基连接体。
苯甲醛部分的形成: 最后,使丙氧基连接的咪唑烷酮与 4-甲酰基苯甲酸反应形成所需的化合物。
工业生产方法: 该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括使用催化剂,控制温度和压力条件以促进反应。
反应类型:
氧化: 苯甲醛部分中的醛基可以发生氧化反应形成相应的羧酸。
还原: 醛基也可以被还原形成相应的醇。
取代: 丙氧基连接体可以发生亲核取代反应。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺类和硫醇类等亲核试剂可在碱性条件下使用。
主要产物:
氧化: 4-(3-(4,4-二甲基-2,5-二氧代咪唑烷-1-基)丙氧基)苯甲酸。
还原: 4-(3-(4,4-二甲基-2,5-二氧代咪唑烷-1-基)丙氧基)苯甲醇。
取代: 取决于所用亲核试剂的不同,会有各种取代衍生物。
科学研究应用
4-(3-(4,4-二甲基-2,5-二氧代咪唑烷-1-基)丙氧基)苯甲醛在科学研究中有多种应用:
化学: 用作合成更复杂分子的中间体。
医学: 正在研究其作为药物设计中药效团的潜力。
工业: 用于开发具有特定性质的新型材料。
5. 作用机理
4-(3-(4,4-二甲基-2,5-二氧代咪唑烷-1-基)丙氧基)苯甲醛的作用机理与其与特定分子靶标的相互作用有关。咪唑烷酮环可以与酶和蛋白质相互作用,有可能抑制它们的活性。苯甲醛部分可以与蛋白质上的亲核位点形成共价键,导致其功能发生改变。
类似化合物:
- 3-((4,4-二甲基-2,5-二氧代咪唑烷-1-基)甲基)苯腈
- 4-((3,5-二甲基-1H-吡唑-1-基)甲基)苯腈
- 2-((3-甲基-1-哌啶基)甲基)苯腈
比较: 4-(3-(4,4-二甲基-2,5-二氧代咪唑烷-1-基)丙氧基)苯甲醛因其咪唑烷酮环、丙氧基连接体和苯甲醛部分的特定组合而独一无二。 这种组合赋予了独特的化学和生物特性,使其成为各种应用中宝贵的化合物 .
作用机制
The mechanism of action of 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function.
相似化合物的比较
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 2-((3-Methyl-1-piperidinyl)methyl)benzonitrile
Comparison: 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde is unique due to its specific combination of the imidazolidinone ring, propoxy linker, and benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC 名称 |
4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C15H18N2O4/c1-15(2)13(19)17(14(20)16-15)8-3-9-21-12-6-4-11(10-18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,20) |
InChI 键 |
JMQJYYVEEYVHDB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=C(C=C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)
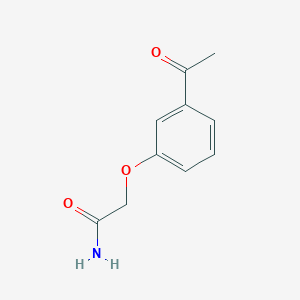
![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
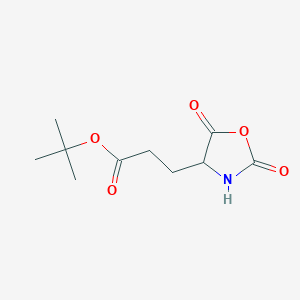
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
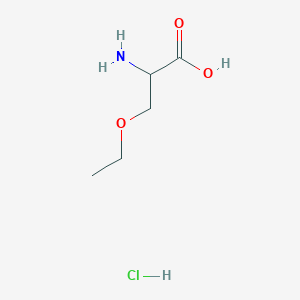
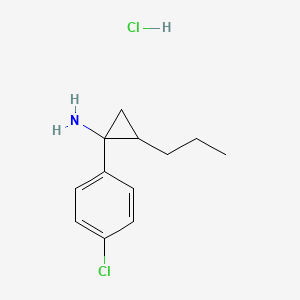
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
